molecular formula C9H16FN3 B11733240 ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856088-79-3

ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11733240
CAS No.: 1856088-79-3
M. Wt: 185.24 g/mol
InChI Key: PHKFSRRUZJJSEA-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Final Compound: The final step involves the alkylation of the pyrazole ring with ethylamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The presence of the fluoro group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the ethylamine group.

    1-Methyl-3-ethyl-5-fluoropyrazole: Similar structure but with different substitution patterns.

Uniqueness

Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

1856088-79-3

Molecular Formula

C9H16FN3

Molecular Weight

185.24 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C9H16FN3/c1-4-11-6-8-7(3)12-13(5-2)9(8)10/h11H,4-6H2,1-3H3

InChI Key

PHKFSRRUZJJSEA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)CC)F

Origin of Product

United States

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